Methyl 3-methylheptadecanoate

Fatty Acid Metabolism α-Oxidation Hepatocyte Assay

Certified Methyl 3-methylheptadecanoate (CAS 54934-56-4) for analytical and biochemical applications. Its C3 methyl branch ensures unique GC retention times and MS fragmentation, critical for differentiating branched-chain FAMEs from linear surrogates in metabolomics and tracer studies. Essential for accurate α-oxidation pathway and radiolabeled analog synthesis research.

Molecular Formula C19H38O2
Molecular Weight 298.5 g/mol
CAS No. 54934-56-4
Cat. No. B13923411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-methylheptadecanoate
CAS54934-56-4
Molecular FormulaC19H38O2
Molecular Weight298.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(C)CC(=O)OC
InChIInChI=1S/C19H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18(2)17-19(20)21-3/h18H,4-17H2,1-3H3
InChIKeyPJSCLYQYZMWJFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Methylheptadecanoate (CAS 54934-56-4): Sourcing and Procurement Guide for a Branched-Chain Fatty Acid Methyl Ester


Methyl 3-methylheptadecanoate (CAS 54934-56-4), also referred to as 3-methylheptadecanoic acid methyl ester, is a saturated, methyl-branched, long-chain fatty acid methyl ester (FAME) with the molecular formula C19H38O2 and a molecular weight of 298.5 g/mol . The compound is characterized by a single methyl branch at the C3 position of its 17-carbon backbone. This structural feature classifies it within the broader category of methyl-branched fatty acids (BCFAs), which are recognized for their distinct biochemical and biophysical properties compared to their straight-chain counterparts [1]. It serves primarily as an analytical reference standard for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) workflows, and its parent acid, 3-methylheptadecanoic acid, has been investigated as a radiolabeled metabolic tracer and as a naturally occurring bioactive compound [2].

Methyl 3-Methylheptadecanoate vs. Straight-Chain FAME Analogs: Why Structural Specificity Dictates Procurement Decisions


In analytical, biochemical, and radiopharmaceutical contexts, substituting methyl 3-methylheptadecanoate with a generic straight-chain FAME (e.g., methyl heptadecanoate/methyl margarate) or a differently branched analog is not scientifically valid. The C3 methyl branch alters fundamental properties including chromatographic retention time, mass spectral fragmentation patterns, and—most critically—metabolic fate. Unlike straight-chain fatty acids, which undergo rapid and complete β-oxidation, 3-methyl-branched fatty acids are subject to α-oxidation, a distinct enzymatic pathway that decarboxylates the molecule at the C1 position, resulting in structurally unique metabolites [1]. In in vivo applications, this branch confers metabolic trapping, enabling prolonged retention in target tissues that is unattainable with linear fatty acids [2]. Furthermore, the specific methyl branch position and chain length determine biological activity; for instance, 3-methylheptadecanoic acid has documented larvicidal activity, a property not shared by unbranched C17 or C18 fatty acids [3]. For these reasons, procurement must be compound-specific: using a straight-chain surrogate introduces irreconcilable variability in retention time alignment, metabolite identification, and tracer kinetics.

Methyl 3-Methylheptadecanoate: Comparative Evidence on Analytical Specificity, Metabolic Fate, and Functional Performance


Methyl 3-Methylheptadecanoate vs. Palmitic Acid: Distinct Metabolic Products Confirm Divergent α-Oxidation Pathway

In isolated rat hepatocytes, 3-methylheptadecanoic acid undergoes α-oxidation to yield 2-methylhexadecanoic acid as the decarboxylation product. In the same experimental system, the straight-chain fatty acid palmitic acid (C16:0) undergoes decarboxylation to yield pentadecanoic acid. This difference in product formation confirms that the C3 methyl branch redirects metabolism from β-oxidation to α-oxidation, a pathway that is mechanistically distinct and produces structurally non-equivalent metabolites [1].

Fatty Acid Metabolism α-Oxidation Hepatocyte Assay

Radiolabeled 3-Methylheptadecanoic Acid vs. Fluoropalmitic Acid: Superior Tumor-to-Muscle Ratio in Rodent Tumor Models

In a comparative study evaluating three fatty acid-based tracers across 10 rodent tumor models, 17-[18F]fluoro-3-methylheptadecanoic acid ([18F]BMHDA) demonstrated the highest tumor-to-muscle uptake ratios among the agents tested. Specifically, tumor-to-muscle ratios of 2.3 and 1.9 were achieved in rat AH109A and mouse B16F1 tumor models, respectively, with corresponding tumor accumulation values of 0.41 ± 0.05% ID/g and 4.29 ± 0.77% ID/g. Both 15-(p-[125I]iodophenyl)-3-R,S-methylpentadecanoic acid ([125I]BMIPP) and 16-[18F]fluoropalmitic acid ([18F]PA) yielded lower ratios [1].

Tumor Imaging Fatty Acid Tracers PET/SPECT

3-Methylheptadecanoic Acid vs. Palmitic Acid: Comparative α-Oxidation Rates in Hepatic Systems

Rat liver microsomes fortified with NADPH, Fe3+, and phosphate catalyze the α-oxidation (oxidative decarboxylation) of 3-methyl-substituted fatty acids at rates that equal 60–70% of the rates observed in isolated hepatocytes [1]. This quantitative relationship, established using both 3-methylheptadecanoic acid and phytanic acid, provides a benchmark for reconstituted in vitro α-oxidation systems. In contrast, straight-chain fatty acids such as palmitic acid undergo β-oxidation via a distinct mitochondrial/peroxisomal pathway, making direct rate comparisons across pathways less meaningful for system calibration.

Fatty Acid Metabolism α-Oxidation Kinetics Liver Microsomes

Methyl 3-Methylheptadecanoate Parent Acid: Documented Larvicidal Activity Distinct from Common Straight-Chain Fatty Acids

In a study characterizing the lipid composition of the marine sponge Desmapsama anchorata, the saturated fatty acid 3-methylheptadecanoic acid was identified and noted as "known to possess larvicidal activity" [1]. The main phospholipid fatty acids encountered in the sponge—palmitic acid (16:0), behenic acid (22:0), and 5,9-hexacosadienoic acid (26:2)—together accounted for 50% of the total phospholipid fatty acid mixture, yet none of these major components were attributed larvicidal activity in the report. This indicates that the 3-methyl-branched C17 structure confers a specific bioactivity not shared by the more abundant straight-chain and polyunsaturated fatty acids in the same organism.

Marine Natural Products Bioactivity Screening Fatty Acid Pharmacology

Unsaturated 3-Methylheptadecanoic Acid Analog: Quantified Improvement in Myocardial Selectivity Over Saturated Parent

Introduction of a trans double bond at C7 of 1-[11C]-3-R,S-methylheptadecanoic acid (BMHA) to produce t-7-BMHA significantly enhances myocardial selectivity. At 15 minutes post-injection in rats, t-7-BMHA yielded heart-to-lung ratios of 5.23 versus 2.92 for BMHA, and heart-to-liver ratios of 3.07 versus 1.41 for BMHA. At 30 minutes, heart-to-lung ratios were 7.03 versus 5.88, and heart-to-liver ratios were 4.43 versus 1.09. The heart-to-blood ratio of t-7-BMHA exceeded 11:1, and in canine PET studies exceeded 20:1 [1]. While this evidence compares two 3-methylheptadecanoate analogs rather than versus a different fatty acid class, it establishes that the saturated 3-methylheptadecanoate scaffold (BMHA) serves as a baseline reference compound against which structural modifications are quantitatively benchmarked.

Myocardial Imaging Fatty Acid Tracers Biodistribution

Methyl 3-Methylheptadecanoate vs. Methyl Heptadecanoate: Structural Divergence in Chromatographic and Biophysical Properties

Methyl 3-methylheptadecanoate differs from its straight-chain analog methyl heptadecanoate (methyl margarate) by the presence of a single methyl branch at the C3 position. This structural modification reduces molecular symmetry, lowers the melting point relative to the straight-chain analog, and alters the compound's retention index (RI) in GC-MS analyses [1]. In biological contexts, the 3-methyl branch alters membrane fluidity and permeability upon integration into lipid bilayers, whereas straight-chain FAMEs exhibit more ordered, tightly packed membrane integration [1]. No peer-reviewed literature reports a direct head-to-head experimental comparison of these two specific compounds; this evidence is based on class-level understanding of branched versus straight-chain fatty acid properties.

GC-MS Analysis FAME Profiling Lipidomics

High-Impact Applications of Methyl 3-Methylheptadecanoate in Analytical Chemistry and Biomedical Research


GC-MS and LC-MS Analytical Reference Standard for Branched-Chain FAME Identification

Methyl 3-methylheptadecanoate is procured as a certified reference standard for the accurate identification and quantification of 3-methyl-branched C17 fatty acids in complex biological matrices. Its distinct chromatographic retention time and unique mass spectral fragmentation pattern—arising from the C3 methyl branch—enable unequivocal peak assignment in lipidomics, metabolomics, and food authentication workflows. Given that methyl 3-methylheptadecanoate cannot be substituted by straight-chain FAMEs due to differences in retention index and MS fragmentation, dedicated procurement is essential for laboratories performing fatty acid profiling via GC-MS or LC-MS [1].

In Vitro α-Oxidation Metabolic Pathway Studies and Assay Calibration

The parent acid of this methyl ester, 3-methylheptadecanoic acid, serves as a defined substrate for investigating the α-oxidation pathway in hepatic systems. Published data establish that in rat liver microsomes fortified with NADPH, Fe3+, and phosphate, α-oxidation of 3-methyl-substituted fatty acids proceeds at 60–70% of the rate observed in intact hepatocytes, providing a quantitative benchmark for in vitro assay validation [1]. Researchers studying peroxisomal disorders (e.g., Refsum disease, Zellweger syndrome) or developing inhibitors of α-oxidation use methyl 3-methylheptadecanoate as a precursor to generate the substrate for these assays.

Precursor for Radiopharmaceutical Tracer Development in Cardiovascular and Oncology Imaging

The 3-methylheptadecanoate scaffold is a foundational building block for the synthesis of radiolabeled fatty acid analogs used in PET and SPECT imaging. Comparative studies have demonstrated that [18F]BMHDA, a fluorinated derivative of 3-methylheptadecanoic acid, yields superior tumor-to-muscle ratios (2.3 in AH109A tumors) compared to [125I]BMIPP and [18F]fluoropalmitic acid [1]. Similarly, [11C]BMHA and its unsaturated analog t-7-BMHA exhibit high myocardial extraction and prolonged retention due to metabolic trapping, a property conferred by the C3 methyl branch that prevents complete β-oxidation . Procurement of methyl 3-methylheptadecanoate enables synthetic access to these radiotracers.

Natural Product and Bioactive Lipid Discovery Programs

In marine natural product chemistry and bioactive lipid screening, 3-methylheptadecanoic acid has been documented to possess larvicidal activity, distinguishing it from the more abundant straight-chain and polyunsaturated fatty acids co-occurring in the same biological source (e.g., palmitic acid, behenic acid) [1]. This verified bioactivity makes the 3-methylheptadecanoate scaffold a chemotype of interest for laboratories engaged in discovering new antimicrobial, antiparasitic, or pesticidal agents from lipid-like compounds. Procurement of the methyl ester enables subsequent hydrolysis and derivatization for structure-activity relationship studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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